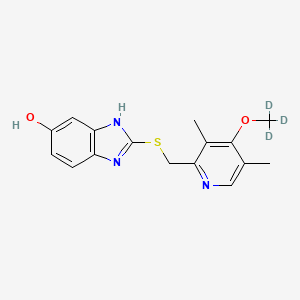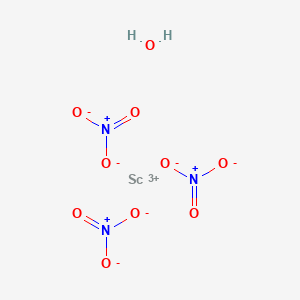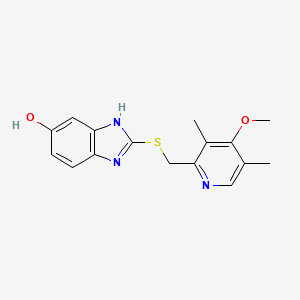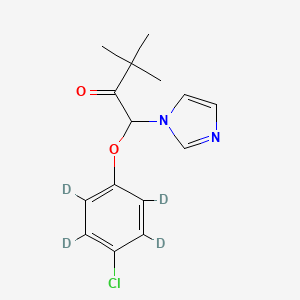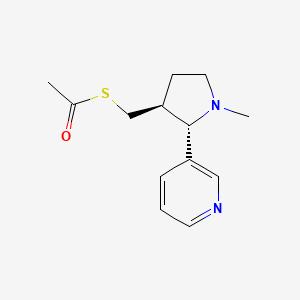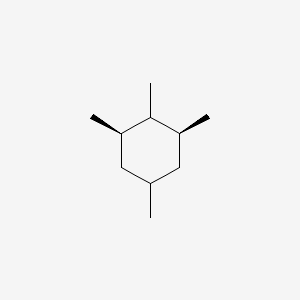
EINECS 243-419-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 243-419-6, also known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone, is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.231 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. It is likely that large-scale synthesis would follow similar routes as laboratory synthesis but optimized for higher yields and purity. This may involve the use of specialized catalysts, solvents, and reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with molecular targets and pathways within cells. The quinone moiety can participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. Specific molecular targets and pathways are not well-characterized but may include enzymes and proteins involved in redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-trichloro-1-phenylethanol: (EINECS 217-887-7)
Ethyl pentanoate: (EINECS 208-726-1)
2-heptanone: (EINECS 203-767-1)
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinone moiety is particularly notable for its redox properties, which are not present in many similar compounds.
Propiedades
Número CAS |
19899-32-2 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 |
Nombre IUPAC |
(1R,3S)-1,2,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3/t7?,8-,9+,10? |
Clave InChI |
HLPYGMSCWOQRJN-XWJSGITJSA-N |
SMILES |
CC1CC(C(C(C1)C)C)C |
Sinónimos |
(1alpha,2alpha,3alpha,5beta)-1,2,3,5-tetramethylcyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


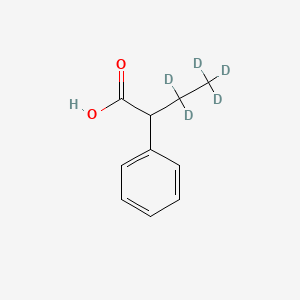
![5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione](/img/structure/B564746.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)

